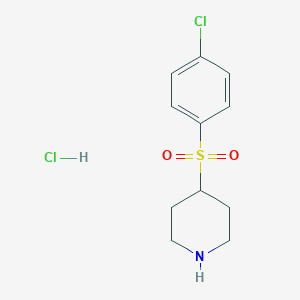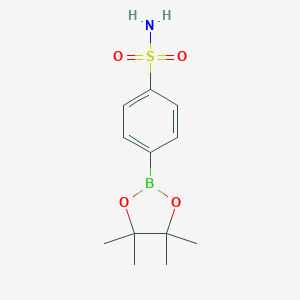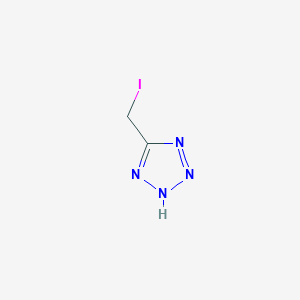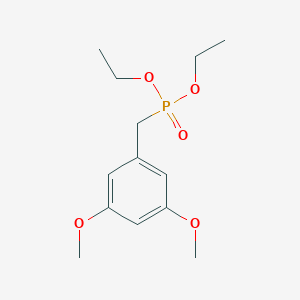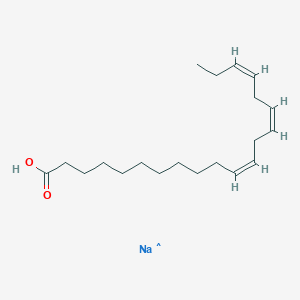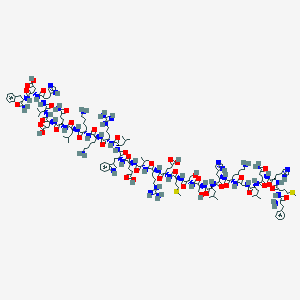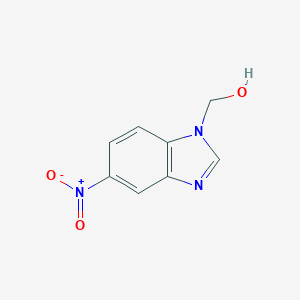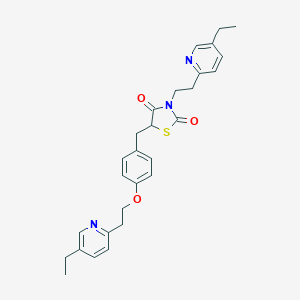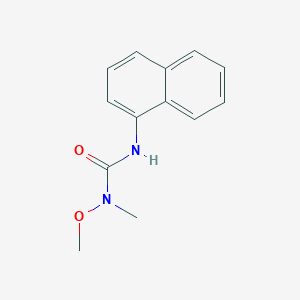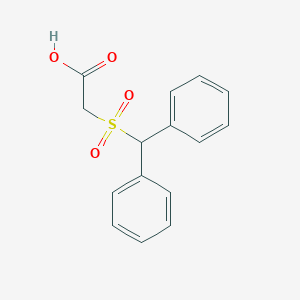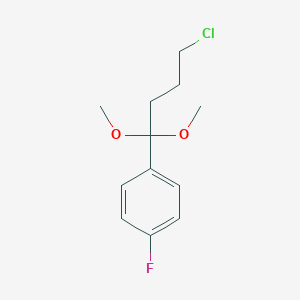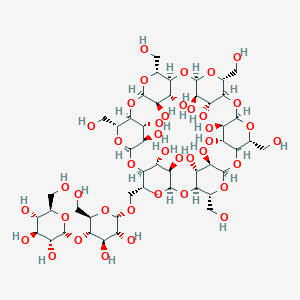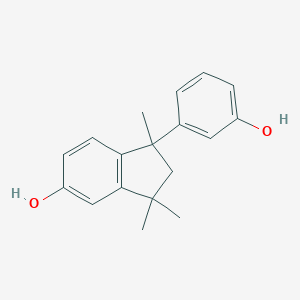
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol, also known as HPTI, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of indanone, which is a bicyclic organic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals. HPTI has been found to have several interesting properties that make it a promising candidate for various applications in the field of biological and medicinal research.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol is not well understood, but it is believed to involve the formation of a complex between the compound and the metal ion. This complex may then undergo a series of chemical reactions that result in the emission of fluorescence. The exact nature of these reactions is still under investigation.
Effets Biochimiques Et Physiologiques
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol has been shown to have several biochemical and physiological effects in vitro. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This property has led to its investigation as a potential treatment for Alzheimer's disease. 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol has also been found to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol is its high selectivity for certain metal ions, which makes it a useful tool for the detection of these ions in biological and environmental samples. However, one limitation of 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol is that it is not very water-soluble, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for the research on 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol. One area of focus is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, there is ongoing research into the use of 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol as a fluorescent probe for the detection of other metal ions, such as zinc and mercury.
Méthodes De Synthèse
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol can be synthesized using a variety of methods, including the Grignard reaction and the Friedel-Crafts reaction. The Grignard reaction involves the reaction of an organomagnesium halide with indanone in the presence of a suitable solvent, while the Friedel-Crafts reaction involves the reaction of indanone with an aromatic compound in the presence of a Lewis acid catalyst. Both methods have been shown to be effective in producing 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol in high yields.
Applications De Recherche Scientifique
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol has been shown to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence upon binding. This property has been exploited for the development of sensors for the detection of these metal ions in biological and environmental samples.
Propriétés
Numéro CAS |
102856-23-5 |
|---|---|
Nom du produit |
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol |
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
1-(3-hydroxyphenyl)-1,3,3-trimethyl-2H-inden-5-ol |
InChI |
InChI=1S/C18H20O2/c1-17(2)11-18(3,12-5-4-6-13(19)9-12)15-8-7-14(20)10-16(15)17/h4-10,19-20H,11H2,1-3H3 |
Clé InChI |
LPKQWGOTNCUKJV-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C1C=C(C=C2)O)(C)C3=CC(=CC=C3)O)C |
SMILES canonique |
CC1(CC(C2=C1C=C(C=C2)O)(C)C3=CC(=CC=C3)O)C |
Synonymes |
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)
